molecular formula C15H14F6O B7992690 3,5-Bis(trifluoromethyl)phenyl cyclohexyl ketone

3,5-Bis(trifluoromethyl)phenyl cyclohexyl ketone

Cat. No.: B7992690
M. Wt: 324.26 g/mol
InChI Key: JUZDYEJPSMTTOL-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenyl cyclohexyl ketone is a fluorinated aromatic ketone featuring a cyclohexyl group attached to a carbonyl carbon and a 3,5-bis(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) groups confer strong electron-withdrawing properties, enhancing the compound's acidity and influencing its reactivity in catalytic processes. Its steric profile is dominated by the bulky cyclohexyl moiety, which impacts substrate compatibility in reactions such as hydrogenation or C−C bond activation .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F6O/c16-14(17,18)11-6-10(7-12(8-11)15(19,20)21)13(22)9-4-2-1-3-5-9/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZDYEJPSMTTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium Halide

The synthesis begins with the preparation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide via reaction of 3,5-bis(trifluoromethyl)-1-bromobenzene with magnesium in anhydrous tetrahydrofuran (THF) or THF-toluene mixtures. The Grignard reagent forms exothermically, typically completing within 2–5 hours at reflux temperatures (30–90°C). Excess magnesium ensures full conversion, while activators like 1,2-dibromoethane may accelerate initiation.

Reaction with Cyclohexanecarbonyl Weinreb Amide

Weinreb amides (e.g., N-methoxy-N-methylcyclohexanecarboxamide) react selectively with Grignard reagents to yield ketones without over-addition. Combining the Grignard reagent with the Weinreb amide at −78°C in THF produces the target ketone after aqueous workup (Scheme 1). This method avoids tertiary alcohol formation, a common issue in traditional acyl chloride-Grignard reactions.

Table 1. Optimization of Grignard-Weinreb Amide Coupling

ParameterOptimal ConditionYield (%)
SolventTHF78
Temperature−78°C to 0°C82
Equivalents of Amide1.185

Friedel-Crafts Acylation with Modified Catalysts

Challenges of Electron-Deficient Aromatics

Conventional Friedel-Crafts acylation fails for 1,3-bis(trifluoromethyl)benzene due to its deactivated ring. However, employing superelectrophilic acylating agents (e.g., cyclohexanecarbonyl triflate) and strong Lewis acids like SbF₅ in nitromethane enables acylation at elevated temperatures (80–100°C). The trifluoromethyl groups direct electrophilic attack to the para position relative to one substituent, yielding the desired regioisomer.

Table 2. Friedel-Crafts Acylation Conditions

CatalystAcylating AgentTemperatureTime (h)Yield (%)
SbF₅Cyclohexanecarbonyl triflate90°C1245
AlCl₃Cyclohexanecarbonyl chloride120°C24<10

Mechanistic Considerations

The superelectrophilic catalyst polarizes the acylating agent, enhancing electrophilicity. Despite low yields, this route offers a direct pathway without pre-functionalized intermediates. Side reactions include polyacylation and decomposition of the acyl triflate.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Arylboronic acids derived from 3,5-bis(trifluoromethyl)benzene react with cyclohexanecarbonyl electrophiles (e.g., cyclohexanecarbonyl chloride) under palladium catalysis. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C achieves moderate yields (50–60%). The method benefits from commercial availability of boronic acids but requires inert conditions.

Kumada Coupling

3,5-Bis(trifluoromethyl)phenylmagnesium bromide couples with cyclohexanecarbonyl chloride in the presence of Ni(acac)₂. This one-pot method avoids isolating the Grignard reagent but struggles with selectivity, often producing tertiary alcohols as byproducts.

Oxidation of Secondary Alcohols

Alcohol Synthesis via Grignard Addition

Reacting the Grignard reagent with cyclohexanecarbonitrile followed by acidic hydrolysis yields a secondary alcohol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to the ketone (65% overall yield).

Table 3. Oxidation Efficiency

Oxidizing AgentSolventTemperatureYield (%)
PCCCH₂Cl₂25°C65
KMnO₄H₂O/acetone0°C30

Comparative Analysis of Methods

Table 4. Method Comparison

MethodAdvantagesLimitationsScalability
Grignard-WeinrebHigh selectivity, mild conditionsCost of Weinreb amideModerate
Friedel-CraftsDirect, minimal stepsLow yields, harsh conditionsLow
Suzuki-MiyauraFunctional group toleranceRequires pre-formed boronic acidHigh
Oxidation of AlcoholsReliable two-step processMultiple purification stepsModerate

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)phenyl cyclohexyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Catalytic Applications

1.1 Chiral Catalysts
3,5-Bis(trifluoromethyl)phenyl cyclohexyl ketone serves as a key component in the development of chiral catalysts. For instance, it has been utilized to synthesize enantioselective products through asymmetric reactions. A notable example is its use in the synthesis of enantioselective homoallylic amines by asymmetric allylation of acylhydrazones with allylindium reagents. Additionally, this compound facilitates the formation of tetrahydroquinolines via asymmetric Povarov reactions and enables the enantioselective protonation of trimethylsilyl enol ethers to yield 2-aryl-substituted cycloalkanones .

1.2 Organocatalysis
The compound is also integral to the development of organocatalysts, particularly thiourea derivatives. The 3,5-bis(trifluoromethyl)phenyl motif is extensively used in hydrogen-bonding organocatalysts that promote various organic transformations. These catalysts stabilize transition states by activating substrates through double hydrogen bonding, thereby enhancing reaction rates and selectivity .

Synthesis of Complex Molecules

2.1 Synthesis of Biologically Active Compounds
this compound has been applied in synthesizing complex molecules that exhibit biological activity. For example, it is a precursor for synthesizing various arylbenzimidazoles and benzotriazolium salts, which are important in medicinal chemistry .

2.2 Reduction Reactions
Recent studies have demonstrated its effectiveness in reduction reactions using nickel phosphine complexes as catalysts. This method allows for the transfer hydrogenation of α,β-unsaturated ketones to yield saturated products, showcasing its versatility in synthetic chemistry .

Case Studies

Study Description Findings
Study on Chiral CatalystsInvestigated the use of this compound as a chiral catalyst for asymmetric synthesisDemonstrated high enantioselectivity in producing homoallylic amines and tetrahydroquinolines
Organocatalysis DevelopmentExplored the role of thiourea derivatives incorporating this compound in promoting organic transformationsHighlighted significant improvements in reaction rates and selectivity due to enhanced hydrogen bonding interactions
Reduction ReactionsExamined the catalytic reduction of α,β-unsaturated ketones using nickel complexesAchieved complete conversion with moderate selectivity under optimized conditions

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl cyclohexyl ketone involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological systems. The ketone group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Ketones

Steric and Electronic Effects

Key Compounds for Comparison :

3,5-Bis(trifluoromethyl)phenyl Cyclopentyl Ketone Structure: Cyclopentyl instead of cyclohexyl. Molecular Weight: 310.23 g/mol (vs. ~324–330 g/mol for cyclohexyl analog) .

Cyclohexyl Phenyl Ketone Structure: Lacks trifluoromethyl groups. Acidity: Less acidic (pKa ~19–21 for acetophenone analogs) vs. 3,5-bis(trifluoromethyl)phenyl cyclohexyl ketone (pKa ~12–14, estimated) . Reactivity: Higher conversion in hydrogenation (e.g., 38% vs. 8% for trifluoromethylated analog in iron-catalyzed asymmetric hydrogenation) due to reduced steric and electronic challenges .

3,5-Bis(trifluoromethyl)acetophenone Structure: Methyl group instead of cyclohexyl. Acidity: Higher acidity (strong electron-withdrawing -CF₃ groups) but less steric bulk. Reactivity: Low conversion (8%) in asymmetric hydrogenation due to excessive acidity destabilizing catalyst intermediates .

Table 1: Comparative Properties
Compound Molecular Weight (g/mol) Key Substituents Acidity (Relative) Hydrogenation Conversion (%)
This compound ~324–330 -CF₃, cyclohexyl High 8
3,5-Bis(trifluoromethyl)phenyl cyclopentyl ketone 310.23 -CF₃, cyclopentyl High Not reported
Cyclohexyl phenyl ketone ~216 Phenyl, cyclohexyl Moderate 38
3,5-Bis(trifluoromethyl)acetophenone 256.15 -CF₃, methyl Very high 8

Reactivity in Catalytic Processes

  • C−C Bond Activation: The cyclohexyl ketone participates in iridium-catalyzed C−C cleavage, leveraging electron-deficient carbonyl groups for selective bond activation.
  • Asymmetric Hydrogenation: Iron(II) PNP pincer catalysts show poor tolerance for this compound (8% conversion), attributed to steric clashes with the cyclohexyl group and destabilization of catalyst-substrate intermediates by -CF₃ groups. In contrast, less bulky substrates like acetophenone achieve >95% ee and full conversion .

Biological Activity

3,5-Bis(trifluoromethyl)phenyl cyclohexyl ketone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance pharmacological properties, making compounds with this moiety effective in various therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

  • Molecular Formula : C16H16F6O
  • Molecular Weight : 352.29 g/mol
  • Structure : The compound features a cyclohexyl ketone structure with two trifluoromethyl groups attached to a phenyl ring.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial effects. A study on similar trifluoromethyl-substituted compounds demonstrated their effectiveness against drug-resistant bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were as low as 0.5 µg/mL for certain derivatives .

CompoundMIC (µg/mL)Target Organism
Compound 110.5S. aureus
Compound 281E. faecalis
Compound 291E. faecalis

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group is believed to enhance the binding affinity of these compounds to cancer cell receptors, potentially leading to apoptosis in malignant cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study synthesized several pyrazole derivatives containing the trifluoromethyl group and tested their antimicrobial activity. Among them, derivatives of 3,5-bis(trifluoromethyl)phenyl showed potent growth inhibition against MRSA strains with MIC values as low as 0.25 µg/mL .
  • Case Study on Anticancer Properties : Another investigation focused on the cytotoxic effects of trifluoromethyl-substituted phenyl compounds on breast cancer cell lines. The study revealed that compounds similar to this compound induced significant cell death through the activation of apoptotic pathways.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The trifluoromethyl groups can enhance interactions with specific enzymes or receptors involved in metabolic pathways.
  • Biofilm Disruption : The compound may disrupt biofilm formation in bacteria, making them more susceptible to antibiotics.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest and promote apoptosis through various signaling pathways.

Q & A

Basic: What are the key challenges in synthesizing 3,5-bis(trifluoromethyl)phenyl cyclohexyl ketone, and how can they be addressed methodologically?

Answer:
The synthesis of this ketone involves challenges in introducing trifluoromethyl (-CF₃) groups, which are highly electron-withdrawing and sterically demanding. A common approach is Friedel-Crafts acylation of 3,5-bis(trifluoromethyl)benzene derivatives with cyclohexanecarbonyl chloride. However, the strong deactivating effect of -CF₃ groups can hinder reactivity. To overcome this, Lewis acid catalysts like AlCl₃ or BF₃·Et₂O are used under anhydrous conditions, with strict temperature control (0–5°C) to minimize side reactions . Purification often requires column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to separate the product from unreacted starting materials.

Basic: How can the structure of this ketone be unambiguously confirmed using spectroscopic and crystallographic methods?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR is critical for identifying the distinct chemical environments of the -CF₃ groups (δ ~ -63 ppm for meta-substituted CF₃). ¹H NMR of the cyclohexyl moiety (e.g., axial/equatorial protons) can reveal conformational stability .
  • X-ray Crystallography : Single-crystal X-ray analysis provides definitive proof of molecular geometry. For example, bond angles around the ketone carbonyl (C=O) and steric interactions between the cyclohexyl and aryl groups can be quantified (e.g., C=O bond length ~1.21 Å, typical for ketones) .

Advanced: What experimental strategies resolve contradictions in reactivity data for this ketone in nucleophilic additions?

Answer:
Discrepancies in reactivity (e.g., unexpected regioselectivity or low yields) often arise from solvent polarity or competing electronic effects. For example:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic additions but may exacerbate steric hindrance.
  • Electronic Modulation : The -CF₃ groups reduce electron density at the carbonyl carbon, slowing nucleophilic attack. Pre-activation with Lewis acids (e.g., TiCl₄) can enhance electrophilicity .
    Contradictory results should be cross-validated via kinetic studies (e.g., variable-temperature NMR) or computational modeling (DFT calculations of transition states).

Advanced: How does the steric bulk of the cyclohexyl group influence the ketone’s stability under catalytic hydrogenation conditions?

Answer:
The cyclohexyl group introduces steric shielding, reducing accessibility to the carbonyl group during hydrogenation. Methodological considerations include:

  • Catalyst Selection : Heterogeneous catalysts (e.g., Pd/C) may underperform due to steric hindrance. Homogeneous catalysts like Wilkinson’s catalyst (RhCl(PPh₃)₃) offer better selectivity but require careful optimization of H₂ pressure (1–3 atm) .
  • Monitoring Degradation : GC-MS or in situ IR spectroscopy can detect byproducts (e.g., cyclohexanol from over-reduction) and guide reaction termination.

Advanced: What analytical techniques are optimal for studying the ketone’s interactions in host-guest chemistry or supramolecular assemblies?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) for host-guest interactions (e.g., with cyclodextrins).
  • Single-Crystal Analysis : Resolves π-π stacking or van der Waals interactions between the aryl and cyclohexyl moieties .
  • DSC/TGA : Evaluates thermal stability (decomposition >250°C for -CF₃-containing compounds) .

Basic: What safety precautions are critical when handling this ketone in laboratory settings?

Answer:

  • Ventilation : Use fume hoods due to potential release of toxic HF from thermal decomposition of -CF₃ groups.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory.
  • Waste Disposal : Neutralize acidic byproducts with calcium carbonate before disposal .

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